4-{5-chloro-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}benzoic acid
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Overview
Description
4-{5-CHLORO-4-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}BENZOIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorinated pyridazine ring, a piperazine moiety, and a benzoic acid group, making it a subject of interest for chemists and pharmacologists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-CHLORO-4-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}BENZOIC ACID typically involves multi-step organic reactions. One common method includes the initial formation of the pyridazine ring, followed by chlorination and subsequent attachment of the piperazine and benzoic acid groups. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-{5-CHLORO-4-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-{5-CHLORO-4-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 4-{5-CHLORO-4-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2,5-difluorobenzoic acid: Shares a similar benzoic acid structure but differs in the substituents on the aromatic ring.
Ethanone, 1-(2,4-dimethylphenyl)-: Contains a similar dimethylphenyl group but lacks the complex pyridazine and piperazine moieties.
Uniqueness
4-{5-CHLORO-4-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}BENZOIC ACID is unique due to its combination of functional groups and structural complexity, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H23ClN4O3 |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
4-[5-chloro-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]benzoic acid |
InChI |
InChI=1S/C23H23ClN4O3/c1-15-3-4-16(2)19(13-15)26-9-11-27(12-10-26)20-14-25-28(22(29)21(20)24)18-7-5-17(6-8-18)23(30)31/h3-8,13-14H,9-12H2,1-2H3,(H,30,31) |
InChI Key |
IYDFZHCXGNKUMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=C(C(=O)N(N=C3)C4=CC=C(C=C4)C(=O)O)Cl |
Origin of Product |
United States |
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